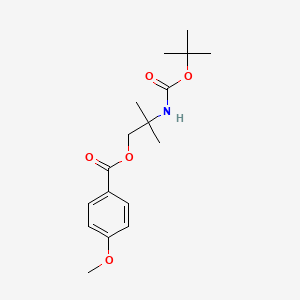
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxybenzoate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which can be selectively removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions precisely, leading to higher efficiency and lower production costs.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Deprotection: 2-amino-2-methylpropyl 4-methoxybenzoate.
Hydrolysis: 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid and 4-methoxybenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoates.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Boc Group: Protects the amino group during synthesis, preventing unwanted reactions.
Methoxybenzoate Ester: Can be hydrolyzed to release the active carboxylic acid, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is unique due to its combination of protective groups, which makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Properties
Molecular Formula |
C17H25NO5 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methoxybenzoate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-17(4,5)11-22-14(19)12-7-9-13(21-6)10-8-12/h7-10H,11H2,1-6H3,(H,18,20) |
InChI Key |
IJLZOCLIOUWCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)COC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















